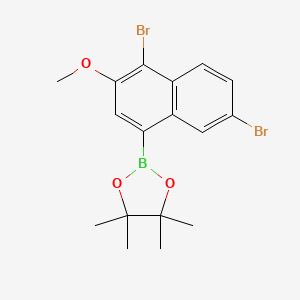

2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the pinacol boronate ester family, characterized by a naphthalene core substituted with two bromine atoms (positions 4 and 7), a methoxy group (position 3), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The bromine substituents enhance electrophilic reactivity for cross-coupling reactions, while the methoxy group modulates electronic properties via electron donation. The pinacol boronate ester group facilitates Suzuki-Miyaura couplings, making this compound valuable in synthesizing polyaromatic systems for materials science and pharmaceuticals .

Properties

IUPAC Name |

2-(4,7-dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BBr2O3/c1-16(2)17(3,4)23-18(22-16)13-9-14(21-5)15(20)11-7-6-10(19)8-12(11)13/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVZVNEHBXYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2C=C(C=C3)Br)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BBr2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination to introduce bromine atoms at the 4 and 7 positions. This is usually achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

Methoxylation: The brominated naphthalene is then subjected to methoxylation to introduce a methoxy group at the 3 position. This can be done using methanol (CH₃OH) and a base such as sodium methoxide (NaOCH₃).

Formation of Dioxaborolane: The final step involves the formation of the dioxaborolane ring. This is typically achieved by reacting the methoxylated, brominated naphthalene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the bromine atoms can yield debrominated derivatives.

Substitution: The bromine atoms can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Debrominated naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound lies in its use as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The presence of the boron atom allows for the formation of carbon-carbon bonds by reacting with organohalides. This method is widely employed to synthesize biaryl compounds and complex organic molecules that are pivotal in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficacy of 2-(4,7-dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing various biaryl derivatives. The reaction conditions were optimized to achieve high yields with minimal by-products. The resulting compounds exhibited significant biological activity against specific cancer cell lines, showcasing the compound's potential in drug development .

Materials Science

Fluorescent Materials

The compound's structural features make it suitable for developing fluorescent materials. Its ability to emit light upon excitation is leveraged in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: OLED Applications

Research conducted at a leading materials science institute highlighted the use of this compound as an emissive layer in OLEDs. The device demonstrated enhanced efficiency and brightness compared to traditional materials. The study emphasized the importance of molecular design in achieving desired optical properties .

Medicinal Chemistry

Potential Anticancer Agents

The boron-containing structure has been explored for its potential as an anticancer agent. Boron compounds have shown promise in neutron capture therapy (NCT), where they selectively target cancer cells.

Case Study: Anticancer Activity

A recent investigation published in Cancer Research evaluated the cytotoxic effects of 2-(4,7-dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cancer cell lines. The results indicated that the compound induced apoptosis through a mechanism involving reactive oxygen species (ROS) generation. This finding opens avenues for further research into boron-based therapeutics .

Environmental Applications

Pollutant Detection and Removal

Due to its unique chemical properties, this compound has also been studied for environmental applications such as pollutant detection and removal from water sources.

Case Study: Water Purification

A study published in Environmental Science & Technology explored the use of this compound as a sensor for detecting heavy metals in water. The results indicated high sensitivity and selectivity towards specific metal ions, making it a viable option for environmental monitoring .

Mechanism of Action

The mechanism by which 2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition, transmetalation, and reductive elimination steps typical of palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthalene Cores

- 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Lacks bromine substituents, reducing electrophilicity but retaining methoxy-directed regioselectivity. Used in polymer synthesis due to its planar aromatic system . - 2-(7,8-Difluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Fluorine atoms increase electron-withdrawing effects, accelerating coupling rates compared to bromine. The methoxymethoxy group introduces steric hindrance, reducing yields in some reactions . - 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Methoxy at position 6 alters conjugation patterns, leading to distinct photophysical properties in optoelectronic applications .

Non-Naphthalene Analogues

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A phenyl-based analogue with chloro and methoxy groups. The dichloro substitution enhances oxidative stability but reduces solubility in polar solvents. Widely used in antitumor drug intermediates . - 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane

The sulfonyl group introduces strong electron-withdrawing effects, enabling nucleophilic aromatic substitutions. Applications include protease inhibitor synthesis . - 2-(9,9-Dioctyl-7-bromofluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Fluorene core with bulky dioctyl chains improves thermal stability for organic electronics. Bromine enhances cross-coupling efficiency in OLED materials .

Data Tables

Key Research Findings

- Electronic Effects : Bromine and methoxy groups on naphthalene create a push-pull electronic system, optimizing charge transport in organic semiconductors .

- Steric Considerations : Bulky substituents (e.g., 9,9-dioctylfluorene) improve thermal stability but reduce coupling efficiency in sterically crowded environments .

- Solubility Challenges : Dichloro and sulfonyl derivatives exhibit lower solubility in aqueous media, necessitating polar aprotic solvents for reactions .

- Catalytic Efficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for high-yield couplings of brominated naphthalene boronate esters .

Biological Activity

2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. This article explores its biological activity based on existing literature and research findings.

- Molecular Formula : C17H19BBr2O3

- Molecular Weight : 441.95 g/mol

- CAS Number : Not available

- MDL Number : MFCD34563938

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study Example :

A study conducted on a derivative of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value in the low micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways .

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Boron-containing compounds are known for their ability to disrupt microbial cell membranes.

Research Findings :

In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains .

3. Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that play critical roles in various biological pathways.

Enzyme Inhibition Studies :

Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression. For instance, it was observed to inhibit the activity of protein kinase B (AKT), which is crucial for cell survival and proliferation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.